2-Hydroxynicotinaldehyde
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-hydroxynicotinaldehyde is characterized by a pyridine ring system bearing both hydroxyl and aldehyde functional groups in specific positional arrangements. According to crystallographic databases, the compound possesses a canonical Simplified Molecular Input Line Entry System representation of C1=CNC(=O)C(=C1)C=O, which clearly depicts the lactam form of the molecule. The Chemical Abstracts Service number 36404-89-4 corresponds to this specific tautomeric form, while alternative numbering systems exist for different structural representations.
The molecular geometry exhibits a planar heterocyclic framework with the nitrogen atom positioned at the 1-position of the pyridine ring. The carbonyl groups are oriented to facilitate intramolecular interactions, particularly through hydrogen bonding between the hydroxyl hydrogen and the adjacent carbonyl oxygen. Comparative crystallographic analysis with related compounds, such as 2-pyridone, provides insights into the preferred conformational arrangements. High-resolution X-ray data collected at low temperatures for structurally similar compounds have revealed bond lengths with standard uncertainties of 0.001 Angstroms and angles with uncertainties of 0.1 degrees, indicating the precision achievable in structural determinations.
The crystal packing arrangements demonstrate significant intermolecular interactions through hydrogen bonding networks. Unlike the cyclic dimers observed in vapor phase and solution for related compounds, the solid-state structure exhibits extended chain formations through nitrogen-hydrogen to oxygen hydrogen bonds. These packing motifs contribute to the overall stability of the crystalline form and influence the physical properties of the compound.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅NO₂ | |
| Molecular Weight | 123.11 g/mol | |
| InChI Key | DNTYEVWEOFZXFE-UHFFFAOYSA-N | |
| European Community Number | 832-180-9 | |
| PubChem Compound Identifier | 7062196 |
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYEVWEOFZXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427668 | |
| Record name | 2-hydroxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-89-4 | |
| Record name | 2-hydroxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 2-position of the pyridine ring is replaced by a hydroxyl group. Hydrogen peroxide ($$ \text{H}2\text{O}2 $$) acts as an oxidizing agent, while hydrochloric acid ($$ \text{HCl} $$) facilitates hydrolysis. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 170°C |
| Pressure | 11,251.1 Torr (15 bar) |
| Reaction Time | 0.25 hours (15 minutes) |
| Solvent | Water |
| Yield | 98.5% |
The mechanism involves:
Starting Material Availability
2-Chloro-3-pyridinecarboxaldehyde is commercially available (e.g., Thermo Scientific, CAS 36404-88-3) at ~$5.00/1g. Its stability under acidic conditions makes it ideal for large-scale synthesis.
Alternative Pathways and Comparative Analysis
Reimer-Tiemann Reaction Adaptations
While the Reimer-Tiemann reaction is traditionally used for synthesizing 2-hydroxybenzaldehydes from phenols, adaptations for pyridine derivatives remain underexplored. Theoretical studies suggest that substituting phenol with 3-hydroxypyridine could yield this compound, but experimental validation is lacking. Challenges include:
- Low reactivity of pyridine rings compared to benzene.
- Competing side reactions at the nitrogen atom.
Optimization and Scalability
Catalyst and Additive Screening
Recent advancements highlight the role of transient directing groups (TDGs) in improving reaction efficiency. For example, this compound itself has been employed as a TDG in palladium-catalyzed C–H activation, though this pertains to its application rather than synthesis.
Solvent and Temperature Effects
- Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates.
- Temperature : Elevated temperatures (50–170°C) accelerate hydrolysis but risk decomposition. A balance is achieved via controlled heating under pressure.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
2-Hydroxynicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It is used as a catalytic transient directing group for palladium (II)-catalyzed γ-C(sp3)-H arylation to couple free primary amines with aryl iodides . The pyridine ring of this compound enhances the stabilization of carbon-anion intermediates through intramolecular resonance, promoting the activation of the α-H in amino esters .
Scientific Research Applications
Catalytic Applications
1.1 Hydrogen Isotope Exchange
One of the notable applications of 2-hydroxynicotinaldehyde is its role as a catalyst in the hydrogen isotope exchange of α-amino esters. This method allows for the synthesis of α-deuterated α-amino esters, which are valuable in pharmaceutical research and development. The catalyst enhances the stabilization of carbon-anion intermediates, significantly improving the reaction's efficiency and yield.
- Case Study : A study demonstrated that using this compound resulted in up to 96% deuterium incorporation when reacting with tert-butyl phenylalanine under optimized conditions (5 mol% catalyst, potassium carbonate as base) at elevated temperatures .
1.2 C–H Activation Reactions
This compound has been effectively utilized as a transient directing group in palladium-catalyzed C–H activation reactions. This application facilitates the arylation of primary amines, showcasing its versatility as a catalyst.
- Data Table: C–H Activation Efficiency
| Reaction Type | Catalyst Loading | Yield (%) |
|---|---|---|
| Pd(II)-catalyzed arylation | 2% (catalyst), 4% (TDG) | 94 |
| γ-C(sp3)–H arylation | 2% (catalyst), 4% (TDG) | 62 |
The efficiency of this compound as a directing group allows for lower catalyst loadings while maintaining high yields, making it an attractive option for synthetic chemists .
Synthesis of Bioactive Compounds
2.1 Synthesis of Tetrahydronaphthyridine Derivatives
The compound has also been employed in the synthesis of various bioactive compounds, including tetrahydronaphthyridine derivatives. These derivatives have potential therapeutic applications due to their biological activity.
- Case Study : A reaction involving this compound led to the successful synthesis of tetrahydronaphthyridine derivatives with yields reaching up to 94%. This demonstrates the compound's utility in generating complex molecular structures that may possess pharmacological properties .
Mechanistic Insights
The mechanistic understanding of reactions involving this compound has been enhanced through theoretical studies and experimental observations. The presence of the hydroxyl group adjacent to the aldehyde enhances its catalytic properties by stabilizing intermediates through intramolecular interactions.
Mechanism of Action
The mechanism of action of 2-hydroxynicotinaldehyde involves its role as a catalytic transient directing group. The ortho-hydroxyl group and the pyridine ring of the compound play a crucial role in its catalytic activity. They stabilize carbon-anion intermediates and enhance the acidity of the amino esters’ α-C-H bond . This stabilization promotes the activation of the α-H in amino esters, facilitating various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Catalytic Efficiency in Deuteration Reactions
2-Hydroxynicotinaldehyde outperforms structurally related aldehydes in α-amino ester deuteration. Key comparisons include:
The pyridine ring’s electron-withdrawing nature in this compound enhances the stability of carbon-negative intermediates via resonance, a feature absent in benzaldehyde derivatives . Additionally, the adjacent hydroxyl group facilitates intramolecular hydrogen bonding, critical for Schiff base formation during catalysis .
Structural and Electronic Comparisons
- 2-Chloronicotinaldehyde (CAS: 36404-88-3) : Lacks the hydroxyl group, reducing its ability to stabilize intermediates via hydrogen bonding. Primarily used as a precursor for synthesizing this compound .
Research Findings and Mechanistic Insights
Reaction Mechanism in Deuteration
This compound catalyzes deuteration via a four-step process (Figure 2):
Schiff base formation: The aldehyde reacts with the amino group of α-amino esters to generate a resonance-stabilized imine .
Deprotonation : K₂CO₃ abstracts the α-H, forming a carbon-negative intermediate stabilized by the pyridine ring .
Deuterium exchange : D₂O donates deuterium to the intermediate.
Hydrolysis : The Schiff base hydrolyzes to release the deuterated product, regenerating the catalyst .
Kinetic isotope effect (KIE) studies confirm that α-C–H bond cleavage is the rate-determining step (KIE = 3.0) .
Substrate Scope and Limitations
While this compound achieves >90% deuteration for phenylalanine and glycine derivatives, sterically hindered substrates (e.g., isoleucine-OMe) require higher catalyst loadings (20 mol%) and extended reaction times (72 hours) . Thiol- or hydroxyl-containing amino acids (e.g., L-Cys-OMe) deactivate the catalyst via competing side reactions .
Biological Activity
2-Hydroxynicotinaldehyde (2-HNA) is a compound derived from nicotinic acid and has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of 2-HNA, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the 2-position of the pyridine ring and an aldehyde group. Its chemical structure allows it to participate in various biochemical reactions, making it a versatile compound in synthetic organic chemistry.
The biological activity of 2-HNA can be attributed to its ability to interact with specific enzymes and proteins. It has been investigated for its role as a biochemical probe, particularly in catalyzing reactions involving primary amines through Pd(II)-catalyzed C–H activation mechanisms . The presence of the hydroxyl group enhances its reactivity, allowing it to stabilize intermediates during catalysis.
Table 1: Summary of Mechanistic Insights
Therapeutic Potential
Recent studies have explored the therapeutic potential of 2-HNA in various contexts:
- Anti-inflammatory Activity : Preliminary research suggests that 2-HNA exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
- Antioxidant Effects : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Some studies indicate that derivatives of 2-HNA may possess antimicrobial activity, which could be beneficial in treating infections.
Case Studies and Research Findings
- Pd(II)-Catalyzed Reactions : A significant study demonstrated that using 2-HNA as a catalytic transient directing group allowed for efficient γ-C(sp³)–H arylation of primary amines with high yields (up to 94%) under mild conditions. This highlights its utility in synthetic organic chemistry .
- Deuteration Studies : Research on the site-selective deuteration of α-amino esters using 2-HNA revealed that it could achieve up to 98% deuteration efficiency when optimized conditions were applied. This underscores its effectiveness as a catalyst in isotopic labeling .
- Transient C–H Sulfonylation : The dual catalytic system involving copper(II) acetate and 2-HNA was reported to successfully facilitate transient C(sp²)–H sulfonylation, marking an innovative approach to functionalizing aromatic compounds .
Q & A
Q. What are the key physicochemical properties of 2-Hydroxynicotinaldehyde relevant to experimental design?
this compound (CAS 36404-89-4, C₆H₅NO₂) has a molecular weight of 123.11 g/mol, a melting point of 220–222°C, and a boiling point of ~50°C (at 80 Torr). Its density is 1.365 g/cm³, and it exhibits moderate acidity (pKa ≈ 10.18). These properties influence solubility in polar solvents, stability under thermal conditions, and compatibility with reactions requiring mild temperatures. Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required for powder handling.
- Storage : Seal containers under inert gas (e.g., nitrogen), away from oxidizers and moisture.
- Spill Management : Absorb spills with inert material and dispose as hazardous waste .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity and detect organic impurities.
- NMR Spectroscopy : Confirm structural integrity (e.g., aldehyde proton at ~9.8 ppm, hydroxyl resonance).
- Elemental Analysis : Validate empirical formula (C, H, N, O composition).
- Melting Point Analysis : Compare observed vs. literature values (220–222°C) .
Advanced Research Questions
Q. How does the ortho-hydroxyl group in this compound influence its catalytic activity in hydrogen isotope exchange reactions?
The ortho-hydroxyl group stabilizes carbon-anion intermediates via intramolecular hydrogen bonding, lowering the activation energy for α-C–H bond cleavage in substrates like α-amino esters. Concurrently, the pyridine ring enhances substrate binding through π-π interactions. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are recommended to validate these interactions .
Q. What methodological considerations are critical when employing this compound as a transient directing group in Pd-catalyzed C–H functionalization?
- Substrate Scope : Prioritize aliphatic amines with sterically accessible γ/δ-C–H bonds.
- Catalyst Loading : Optimize Pd(OAc)₂ (3–5 mol%) and aldehyde (5–10 mol%) ratios to balance efficiency and cost.
- Reaction Monitoring : Use deuterated solvents (e.g., D₂O) and LC-MS to track deuterium incorporation or arylation progress.
- Transient Imine Formation : Control pH (weakly acidic conditions) to stabilize the imine intermediate without precipitating the catalyst .
Q. How can researchers resolve contradictions in reported deuterium incorporation yields when using this compound as a catalyst?
- Variable Factors :
- Substrate Electronics : Electron-deficient amines may exhibit lower deuteration due to reduced α-C–H acidity.
- Solvent Effects : D₂O purity (≥99.9%) and trace metal content can alter reaction kinetics.
- Catalyst Degradation : Monitor aldehyde stability via UV-Vis spectroscopy under reaction conditions.
- Mitigation Strategies :
Q. What strategies optimize the catalytic efficiency of this compound in stereoselective transformations?
- Ligand Design : Introduce chiral auxiliaries (e.g., binaphthyl groups) to the pyridine ring to induce enantioselectivity.
- Co-catalysts : Pair with Brønsted acids (e.g., acetic acid) to enhance substrate activation.
- High-Throughput Screening : Test solvent mixtures (e.g., DMSO/H₂O) and temperature gradients (25–60°C) to maximize turnover frequency.
- Mechanistic Probes : Use isotopic labeling (¹⁸O/²H) to trace hydroxyl group participation in transition states .
Data Contradiction Analysis
Example Scenario : Discrepancies in deuterium incorporation yields (e.g., 70% vs. 90% in similar substrates).
- Root Cause Analysis :
- Substrate Impurities : Verify purity via HPLC; residual moisture may deactivate the catalyst.
- Kinetic vs. Thermodynamic Control : Prolong reaction time or increase temperature to favor equilibrium-driven deuteration.
- Instrument Calibration : Ensure NMR integration accuracy using certified deuterated solvents.
- Resolution : Publish full experimental details (e.g., substrate preparation, solvent batches) to enable cross-validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
